SPC-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

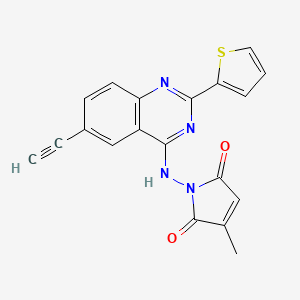

Molecular Formula |

C19H12N4O2S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-[(6-ethynyl-2-thiophen-2-ylquinazolin-4-yl)amino]-3-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C19H12N4O2S/c1-3-12-6-7-14-13(10-12)17(21-18(20-14)15-5-4-8-26-15)22-23-16(24)9-11(2)19(23)25/h1,4-10H,2H3,(H,20,21,22) |

InChI Key |

JITOYLMOAZSYFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C=C(C=C3)C#C)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

What is SPC-alkyne and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPC-alkyne

This compound is a synthetically modified analog of Sphingosylphosphorylcholine (SPC), a naturally occurring bioactive lipid. By incorporating a terminal alkyne group (a carbon-carbon triple bond) into the SPC molecule, this compound serves as a powerful chemical probe for researchers in lipid biology and drug discovery. This modification allows for the visualization and tracking of SPC within cellular systems through a highly specific and efficient chemical reaction known as "click chemistry".

The alkyne group acts as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be selectively reacted with a complementary azide-tagged molecule (e.g., a fluorescent dye or a biotin tag for purification) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables researchers to study the distribution, metabolism, and interactions of SPC with proteins and other biomolecules in living cells and complex biological samples.

Recent studies have highlighted the role of this compound in modulating immune responses. Specifically, it has been shown to suppress the production of Interleukin-2 (IL-2) and the activity of the transcription factors AP-1 and NFAT (Nuclear Factor of Activated T-cells), suggesting its potential as a tool to investigate signaling pathways in T-cell activation.

Chemical Structure and Properties

The precise chemical structure of commercially available this compound can vary depending on the position of the alkyne modification. However, a common synthetic strategy involves incorporating the alkyne into the phosphocholine headgroup. Based on this, a representative structure is provided below. The quantitative data for the parent molecule, Sphingosylphosphorylcholine, is also included for reference.

Representative Chemical Structure of this compound

A likely chemical structure for this compound involves the modification of the choline head group to include a terminal alkyne. This allows the lipid to be processed by cellular machinery while presenting the alkyne for click chemistry reactions.

Quantitative Data Summary

| Property | Sphingosylphosphorylcholine (Parent Molecule) | This compound (Representative) |

| Molecular Formula | C₂₃H₄₉N₂O₅P[1][2][3] | C₂₆H₅₁N₂O₅P |

| Molecular Weight | 464.62 g/mol [1][2][4] | ~505.67 g/mol (Calculated) |

| Appearance | Light yellow powder[1] | Not specified, likely a powder or solid |

| Solubility | Soluble in chloroform/methanol (2:1)[1] | Soluble in organic solvents[5][6][7] |

| Storage Temperature | -20°C[1][2] | -20°C is recommended for long-term storage |

Experimental Protocols

The use of this compound as a chemical probe typically involves two key experimental stages: metabolic labeling of cells with this compound, followed by a click chemistry reaction to attach a reporter molecule for detection or enrichment. Below are detailed, generalized protocols for these procedures.

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the incorporation of this compound into cellular lipids.

Materials:

-

This compound

-

Mammalian cell line of interest (e.g., Jurkat cells for T-cell studies)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Bovine Serum Albumin (BSA), delipidated

Procedure:

-

Cell Seeding: Plate mammalian cells on glass coverslips or in culture dishes at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.

-

Labeling:

-

Dilute the this compound stock solution directly into the complete cell culture medium to a final concentration typically ranging from 2.5 µM to 25 µM. The optimal concentration should be determined empirically for each cell type and experimental goal.

-

Remove the existing media from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a period of 16-24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized based on the metabolic rate of the cells and the desired level of incorporation.

-

-

Washing:

-

After the incubation period, remove the labeling medium.

-

Wash the cells once with PBS containing 1% delipidated BSA to remove any unincorporated this compound that may be non-specifically associated with the cell membrane.

-

Wash the cells twice with PBS to remove the BSA.

-

-

Fixation (for imaging):

-

Fix the cells with 3.7-4% paraformaldehyde or formalin in PBS for at least 15 minutes at room temperature.

-

Wash the fixed cells twice with PBS. The cells are now ready for the click chemistry reaction.

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Visualization

This protocol describes the "clicking" of an azide-containing fluorescent dye to the incorporated this compound for visualization by fluorescence microscopy.

Materials:

-

This compound labeled and fixed cells on coverslips

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate (freshly prepared)

-

Click buffer (e.g., 100 mM HEPES/KOH, pH 7.4)

Procedure:

-

Prepare Click Reaction Cocktail:

-

Prepare stock solutions of each component: 10 mM azide-dye in DMSO, 50 mM CuSO₄ in water, 50 mM THPTA or TBTA in DMSO/water, and a fresh 500 mM solution of sodium ascorbate in water.

-

In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 500 µL final volume):

-

435 µL of click buffer

-

5 µL of azide-dye stock solution (final concentration 100 µM)

-

10 µL of CuSO₄ stock solution (final concentration 1 mM)

-

25 µL of THPTA/TBTA stock solution (final concentration 2.5 mM)

-

-

Vortex the mixture briefly.

-

Add 25 µL of the freshly prepared sodium ascorbate solution to initiate the formation of the Cu(I) catalyst (final concentration 25 mM). Vortex immediately.

-

-

Click Reaction:

-

Aspirate the PBS from the fixed cells on the coverslips.

-

Add the click reaction cocktail to the cells, ensuring the cells are completely covered.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Remove the click reaction cocktail.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.

-

-

Imaging:

-

Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Signaling Pathways and Experimental Workflows

This compound has been identified as an inhibitor of T-cell activation, specifically by suppressing the NFAT and AP-1 signaling pathways. The following diagrams illustrate the general workflow for using this compound as a chemical probe and a simplified model of the T-cell activation pathway that is inhibited by this compound.

Caption: A general experimental workflow for utilizing this compound as a chemical probe.

Caption: Simplified Calcineurin-NFAT signaling pathway in T-cells and the inhibitory effect of this compound.

References

- 1. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Purification of SPC-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Sphingosylphosphorylcholine-alkyne (SPC-alkyne), a crucial chemical tool for investigating sphingolipid metabolism and signaling. This compound, equipped with a terminal alkyne group, enables the powerful application of bioorthogonal click chemistry for the detection, visualization, and quantification of sphingolipids and their interacting partners in complex biological systems. While specific synthesis details for commercially available this compound are often proprietary, this document outlines a robust and well-established modular synthetic approach based on published methodologies for analogous clickable sphingolipids.

Overview of this compound and its Applications

Sphingolipids are a class of lipids that play fundamental roles in cell membrane structure and are key signaling molecules in a myriad of cellular processes, including proliferation, apoptosis, and inflammation.[1] Sphingosylphosphorylcholine (SPC) is a bioactive sphingolipid that exerts its effects through various signaling pathways. The introduction of a terminal alkyne functional group onto the SPC molecule creates a "clickable" analog that retains its biological properties while allowing for covalent ligation to reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[2][3] This enables researchers to trace the metabolic fate of SPC, identify its binding partners, and visualize its subcellular localization.

Synthesis of this compound: A Modular Approach

The synthesis of this compound can be achieved through a convergent strategy, which involves the separate synthesis of a protected sphingosine backbone and an alkyne-functionalized phosphocholine headgroup, followed by their coupling and subsequent deprotection. This modular approach offers flexibility and allows for the introduction of modifications to different parts of the molecule if desired.

Synthetic Scheme Overview

The overall synthetic workflow for this compound is depicted below. It begins with the protection of commercially available D-erythro-sphingosine, followed by the synthesis of the alkyne-modified phosphorylating agent. These two key intermediates are then coupled, and the final product is obtained after removal of the protecting groups.

Quantitative Data from Analogous Syntheses

The following table summarizes representative quantitative data for the key steps in the synthesis of clickable sphingolipids, as reported in the literature. Yields and conditions can vary based on the specific reagents and substrates used.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Amino Protection | D-erythro-sphingosine, (Boc)₂O | Dichloromethane (DCM), Triethylamine (TEA) | 0 to RT | 4-6 | 85-95 | General |

| Phosphorylation | 2-(Propargyloxy)ethanol, POCl₃ | Anhydrous DCM, Pyridine | 0 | 2-4 | 60-70 | [4] |

| Coupling | Boc-protected sphingosine, Alkyne-phosphodichloridate | Anhydrous Pyridine | 0 to RT | 12-16 | 50-65 | [4] |

| Boc Deprotection | Boc-protected this compound | Trifluoroacetic acid (TFA) in DCM (1:1) | RT | 1-2 | 90-98 | General |

Note: This data is compiled from standard organic synthesis procedures and publications on related sphingolipid analogs. Actual results for this compound may vary.

Detailed Experimental Protocols

Synthesis of Boc-Protected Sphingosine

-

Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of dichloromethane (DCM) and methanol.

-

Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in chloroform to afford the Boc-protected sphingosine.

Synthesis of 2-(Propargyloxy)ethyl phosphorodichloridate

-

To a solution of 2-(propargyloxy)ethanol (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) and cool the mixture to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the stirred solution.

-

Maintain the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, the pyridinium hydrochloride salt is filtered off under an inert atmosphere.

-

The filtrate, containing the desired product, is typically used immediately in the next step without further purification.

Coupling of Boc-Protected Sphingosine and Alkyne-Phosphodichloridate

-

Dissolve Boc-protected sphingosine (1.0 eq) in anhydrous pyridine and cool to 0 °C.

-

Slowly add the freshly prepared solution of 2-(propargyloxy)ethyl phosphorodichloridate (1.1 eq) to the sphingosine solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Deprotection of Boc-Protected this compound

-

Dissolve the purified Boc-protected this compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

-

The crude final product is then subjected to final purification.

Purification of this compound

The final purification of this compound is critical to remove any remaining starting materials, byproducts, and residual solvents, ensuring a high-purity compound for biological experiments. High-Performance Liquid Chromatography (HPLC) is the method of choice for this final purification step.

HPLC Purification Protocol

-

Column: A C18 reversed-phase column is typically used for the purification of sphingolipids.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape and ionization for mass spectrometry detection.

-

Detection: The elution of the compound can be monitored by UV absorbance (if an appropriate chromophore is present) or, more commonly, by mass spectrometry (LC-MS).

-

Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent (e.g., methanol or a mixture of acetonitrile and water). b. Inject the sample onto the HPLC column. c. Run a gradient elution program, for example, starting from 30% acetonitrile in water to 95% acetonitrile over 30 minutes. d. Collect fractions corresponding to the product peak. e. Combine the pure fractions and lyophilize to obtain the final this compound product as a solid.

Purity Assessment

The purity of the final this compound should be assessed using analytical techniques such as:

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

-

Analytical HPLC: To determine the purity profile.

| Analytical Technique | Parameter Measured | Typical Specification | Reference(s) |

| Analytical HPLC | Purity | ≥ 95% | [5][6] |

| HRMS | Mass Accuracy | ± 5 ppm | [5] |

| ¹H NMR | Structural Integrity | Conforms to structure | General |

| ³¹P NMR | Phosphorus Environment | Single peak | General |

Application in Click Chemistry: A Workflow

Once synthesized and purified, this compound can be used in a variety of click chemistry applications. A typical workflow for labeling and identifying SPC-interacting proteins is illustrated below.

Context: Sphingolipid Metabolism

To appreciate the utility of this compound, it is helpful to understand its place within the broader context of sphingolipid metabolism. SPC is part of a complex network of interconvertible lipids.

This guide provides a framework for the synthesis and purification of this compound, empowering researchers to utilize this valuable tool in their studies of sphingolipid biology. The modular synthetic approach and detailed purification protocols herein should serve as a strong foundation for the successful production of high-purity this compound for advanced biological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 4. Use of methylphosphonic dichloride for the synthesis of oligonucleoside methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of SPC-Alkyne

Introduction: Sphingosylphosphorylcholine-alkyne (this compound) is a chemically modified analog of the bioactive signaling lipid, Sphingosylphosphorylcholine (SPC). By incorporating a terminal alkyne group, this compound serves as a powerful chemical probe for the study of sphingolipid metabolism, trafficking, and signaling. The alkyne functional group acts as a bioorthogonal handle, allowing for the covalent attachment of reporter tags (such as fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This guide details the core physical and chemical properties of this compound, provides experimental protocols for its use, and illustrates its application in biological research.

Core Properties of this compound

| Property | Description |

| Molecular Formula | Varies by synthesis (e.g., C₂₆H₅₃N₂O₅P for a C18 sphingosine base with a propargyl group on the phosphate) |

| Molecular Weight | Approximately 520.7 g/mol (Calculated for the example formula) |

| Appearance | Expected to be a white to off-white solid or waxy substance.[3] |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[3] Insoluble in water.[4][5][6] |

| Storage Conditions | Store at -20°C or colder, under a dry, inert atmosphere to prevent oxidation and hydrolysis.[3] |

Chemical Properties and Reactivity

The Alkyne Functional Group

The key reactive feature of this compound is its terminal alkyne (C≡C-H). The carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry. This hybridization increases the s-character of the C-H bond, making the terminal proton significantly more acidic (pKa ≈ 25) compared to protons in alkenes or alkanes.[4] This acidity is a defining chemical characteristic, though its primary utility in a biological context is the alkyne's ability to undergo cycloaddition reactions.

Bioorthogonality and Click Chemistry

The alkyne group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found within a living system. This allows this compound to be metabolically incorporated into cells without significantly altering cellular processes or reacting non-specifically.

Its primary reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . In this reaction, the terminal alkyne of this compound reacts with an azide-functionalized molecule (e.g., Azide-Biotin, Azide-FITC) in the presence of a Cu(I) catalyst. This forms an extremely stable, covalent 1,2,3-triazole linkage, effectively "clicking" a reporter tag onto the lipid probe.[7][8]

Biological Activity Context

The parent molecule, sphingosylphosphorylcholine, is a bioactive lipid that plays roles in various cellular responses, including cell migration, proliferation, and wound healing.[9] While the primary purpose of this compound is as a probe, it is designed to mimic the behavior of endogenous SPC. Modified sphingolipids have been shown to retain activity as substrates for relevant enzymes, making them viable for probing enzymatic pathways.[1] Some small molecules sharing the "this compound" name have been identified as inhibitors of T-cell signaling pathways by suppressing IL-2 production and NFAT/AP-1 reporters.[10][11][12] This highlights the importance of verifying the specific molecular structure when sourcing this compound.

Physical Properties

Solubility and Handling

As an amphipathic lipid, this compound is soluble in organic solvents like DMSO and DMF.[3] It is generally insoluble in aqueous solutions, where it may form micelles or aggregates. For biological experiments, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted into aqueous media or cell culture medium for final use.

Stability and Storage

Lipids are susceptible to degradation through oxidation of unsaturated bonds and hydrolysis of ester or phosphodiester linkages. The alkyne group itself is generally stable. To ensure long-term integrity, this compound should be stored as a solid at -20°C or -80°C under an inert gas like argon or nitrogen. Stock solutions in anhydrous organic solvents should also be stored at low temperatures.

Spectroscopic Properties

The characterization of this compound relies on standard analytical techniques. The alkyne group provides unique spectroscopic signatures that confirm its presence.

| Spectroscopy | Characteristic Signature |

| ¹H-NMR | The terminal alkyne proton (≡C-H ) typically appears as a singlet or a narrow triplet in the region of δ = 2.0–3.0 ppm. The rest of the spectrum will show broad signals corresponding to the sphingoid backbone and phosphocholine headgroup. |

| ¹³C-NMR | The two sp-hybridized carbons of the alkyne (C≡C ) resonate in the range of δ = 65–90 ppm. |

| IR Spectroscopy | A sharp, weak absorption band for the C≡C stretch appears around 2100–2260 cm⁻¹. A strong, sharp band for the terminal ≡C-H stretch is observed around 3260–3330 cm⁻¹. |

| Mass Spectrometry | ESI-MS can be used to confirm the molecular weight and fragmentation patterns can help elucidate the structure. |

Key Experimental Protocols and Workflows

General Workflow for Protein Labeling using this compound

This compound can be used to identify proteins that interact with or are modified by sphingolipids. The workflow involves metabolic labeling followed by click chemistry and analysis.

Caption: General workflow for identifying SPC-interacting proteins.

Protocol: CuAAC for Labeling Proteins in a Cell Lysate

This protocol is adapted for labeling this compound-modified proteins within a complex cell lysate using an azide-functionalized reporter.[8][13][14][15]

1. Reagent Preparation:

-

Protein Lysate: Prepare lysate from cells previously treated with this compound. Protein concentration should be 1-5 mg/mL. Keep on ice.

-

Azide Reporter Stock: Prepare a 1 mM solution of the azide reporter (e.g., Azide-Biotin) in DMSO or water.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

-

Ligand (THPTA): Prepare a 100 mM stock solution of THPTA in water. This ligand stabilizes the Cu(I) ion and improves reaction efficiency.

-

Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution in water immediately before use , as it oxidizes quickly.

2. Reaction Assembly (per 200 µL final volume):

-

In a microfuge tube, combine the following in order:

-

50 µL of protein lysate (containing this compound modified proteins).

-

100 µL of PBS buffer (pH 7.4).

-

4 µL of 1 mM Azide Reporter stock (final concentration: 20 µM).

-

10 µL of 100 mM THPTA solution. Vortex briefly.

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

-

Initiate the reaction: Add 26 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.

3. Incubation:

-

Protect the reaction from light (especially if using a fluorescent azide).

-

Incubate at room temperature for 30-60 minutes.

4. Downstream Processing:

-

The labeled lysate is now ready for analysis. This may include:

-

Precipitating the protein using methanol or acetone to remove excess reagents.

-

Direct analysis by SDS-PAGE and in-gel fluorescence scanning.

-

Affinity purification if an Azide-Biotin tag was used.

-

Application in Signaling Pathway Analysis

Probing Sphingolipid-Mediated Pathways

This compound enables the identification of previously unknown binding partners and substrates of enzymes in sphingolipid signaling pathways. By using an affinity tag like biotin, researchers can perform pull-down experiments followed by mass spectrometry to identify the "interactome" of SPC.

Caption: Logic diagram for identifying protein targets of SPC.

Investigating T-Cell Activation

The nuclear factor of activated T-cells (NFAT) is a key transcription factor in T-cell activation, leading to the production of cytokines like IL-2.[16][17][18][19] Given that some molecules named "this compound" inhibit this pathway, a lipidomic probe could be used to investigate how sphingolipids modulate the upstream signals (e.g., calcium influx, PLC activation) that lead to NFAT dephosphorylation and nuclear translocation.[10][20] Researchers could use this compound to determine if it localizes to specific membrane domains or interacts with components of the T-cell receptor signaling complex during activation.

References

- 1. A modular synthesis of alkynyl-phosphocholine headgroups for labeling sphingomyelin and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bioclone.net [bioclone.net]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. targetmol.cn [targetmol.cn]

- 13. vectorlabs.com [vectorlabs.com]

- 14. broadpharm.com [broadpharm.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Calcium–NFAT transcriptional signalling in T cell activation and T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Revisiting the Concept of Targeting NFAT to Control T Cell Immunity and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NFAT and NFκB Activation in T Lymphocytes: A Model of Differential Activation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NFAT - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of SPC-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for sphingosylphosphorylcholine-alkyne (SPC-alkyne), a critical reagent in lipid research and drug development. Understanding the stability profile of this compound is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for its handling, storage, and stability assessment.

Introduction to this compound

Sphingosylphosphorylcholine-alkyne (this compound) is a synthetically modified bioactive sphingolipid. It incorporates a terminal alkyne group, enabling its use in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This functional handle allows for the covalent attachment of reporter molecules (e.g., fluorophores, biotin) for visualization and tracking of sphingolipid metabolism and localization in cellular and in vivo systems. Given its multifaceted structure, comprising a sphingoid base, a phosphocholine headgroup, and a reactive alkyne moiety, its stability is influenced by several factors.

Factors Influencing this compound Stability

The stability of this compound is primarily dictated by the chemical lability of its constituent parts: the phosphocholine ester linkage and the terminal alkyne. Key environmental factors that can impact its integrity include temperature, pH, exposure to light, and the presence of oxidative agents or enzymes.

Temperature: As with most lipids, higher temperatures accelerate degradation processes. For long-term storage, temperatures of -20°C or -80°C are recommended to minimize hydrolytic and oxidative degradation.[1] Repeated freeze-thaw cycles should be avoided as they can disrupt the physical state of the lipid and potentially introduce moisture, leading to hydrolysis.

pH: The phosphocholine ester bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Neutral pH (around 7.0-7.5) is generally optimal for maintaining the integrity of the molecule in aqueous solutions.

Oxidation: The terminal alkyne group and the unsaturated sphingoid backbone can be susceptible to oxidation.[2][3][4][5] Exposure to air (oxygen) and pro-oxidant agents, such as certain metal ions, should be minimized. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a standard practice to prevent oxidation.

Enzymatic Degradation: In biological systems or in the presence of cellular extracts, this compound can be metabolized by various enzymes. For instance, sphingomyelinases could potentially cleave the phosphocholine headgroup.[6] The metabolic fate of SPC and its analogs is an active area of research.[6][7][8][9]

Light Exposure: While the sphingolipid backbone and alkyne are not inherently photolabile, it is good practice to protect this compound from prolonged exposure to light, especially UV light, to prevent the formation of reactive species that could initiate degradation.[10]

Recommended Storage and Handling Conditions

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended.

Storage Conditions Summary

| Form | Temperature | Atmosphere | Duration | Container |

| Solid (Lyophilized Powder) | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year | Glass vial with PTFE-lined cap |

| Organic Solvent Stock | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 6 months | Glass vial with PTFE-lined cap |

| Aqueous Solution (for immediate use) | 2-8°C | N/A | < 24 hours | Glass or polypropylene tube |

Note: These are general recommendations. Always refer to the manufacturer's specific instructions.

Handling Procedures

-

Solid Form: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the compound.

-

Solution Preparation: Dissolve this compound in a suitable organic solvent, such as ethanol, methanol, or a chloroform/methanol mixture. For click chemistry applications, ensure the solvent is compatible with the reaction conditions.

-

Inert Atmosphere: When storing solutions, it is advisable to purge the vial headspace with an inert gas like argon or nitrogen before sealing.

-

Avoid Plasticizers: Do not use plastic containers for storing organic solutions of lipids, as plasticizers can leach into the solution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways: hydrolysis of the phosphocholine headgroup and oxidation of the alkyne terminus.

Caption: Potential degradation pathways of this compound.

Hydrolytic Degradation: The ester linkage in the phosphocholine headgroup is susceptible to hydrolysis, which would yield sphingosine-alkyne and phosphocholine. This process is accelerated in the presence of strong acids or bases.[11][12][13][14][15]

Oxidative Degradation: The terminal alkyne can undergo oxidative cleavage in the presence of strong oxidizing agents (e.g., ozone, potassium permanganate) or potentially reactive oxygen species (ROS) in biological environments.[2][3][4][5] This would lead to the formation of a carboxylic acid and, in the case of a terminal alkyne, carbon dioxide.[2][4][5]

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is the method of choice.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

References

- 1. General information for the proper application of our labels [abberior.rocks]

- 2. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]

- 3. fiveable.me [fiveable.me]

- 4. Alkynes to Carboxylic Acids: Oxidative Cleavage [moodle.tau.ac.il]

- 5. 9.6 Oxidative Cleavage of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Sphingosylphosphorylcholine (SPC), a Causative Factor of SPC-Induced Vascular Smooth Muscle Cells Contraction, Is Taken Up via Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients | PLOS One [journals.plos.org]

- 8. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sphingosylphosphorylcholine (SPC), a Causative Factor of SPC-Induced Vascular Smooth Muscle Cells Contraction, Is Taken Up via Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sg.idtdna.com [sg.idtdna.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydroxide-catalyzed cleavage of selective ester bonds in phosphatidylcholine: An FTIR study (Journal Article) | OSTI.GOV [osti.gov]

- 13. youtube.com [youtube.com]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of SPC-Alkyne: A Technical Guide for Researchers

An In-depth exploration into the aqueous and organic solvent compatibility of Sphingosylphosphorylcholine-Alkyne (SPC-Alkyne), a critical probe for advancements in lipid biology and drug development.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of this compound. As a key tool in "click chemistry," the utility of this compound in labeling, tracking, and identifying interactions of sphingolipids is critically dependent on its effective dissolution in appropriate solvent systems. This document consolidates available data, provides detailed experimental protocols for its use, and visualizes relevant biological and experimental workflows.

Understanding this compound Solubility: A Summary

Quantitative solubility data for this compound is not readily published. However, by examining the physicochemical properties of its parent molecule, sphingosylphosphorylcholine (SPC), and other structurally related alkyne-modified lipids, we can infer its solubility profile. This compound possesses a polar phosphocholine headgroup and a long, nonpolar hydrocarbon tail containing a terminal alkyne. This amphipathic nature dictates its solubility.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

| Solvent | Type | Estimated Solubility | Remarks |

| Aqueous Buffers | |||

| Water | Polar, Aqueous | Sparingly Soluble / Insoluble | The large hydrophobic tail limits solubility. Forms micelles at higher concentrations. |

| Phosphate-Buffered Saline (PBS) | Polar, Aqueous | Sparingly Soluble | Similar to water. For cell-based assays, dilution from an organic stock is necessary. |

| Organic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble (~1-10 mg/mL) | A common solvent for preparing concentrated stock solutions of similar lipid probes. |

| Dimethylformamide (DMF) | Polar, Aprotic | Soluble (~1-10 mg/mL) | An alternative to DMSO for stock solution preparation. |

| Ethanol | Polar, Protic | Soluble | Often used as a co-solvent to facilitate dissolution in aqueous media. |

| Methanol | Polar, Protic | Soluble | Can be used for stock solutions, but may be more volatile than DMSO or DMF. |

| Chloroform/Methanol Mixtures | Nonpolar/Polar | Highly Soluble | A common solvent system for the extraction and analysis of sphingolipids. |

Note: The solubility values in DMSO and DMF are estimates based on data for similar alkyne-modified sphingolipids and fatty acids, such as Sphingosine (d18:1) Alkyne and Myristic Acid Alkyne. Researchers should perform their own tests to determine the precise solubility for their specific applications.

Experimental Protocols

Effective use of this compound hinges on proper preparation of stock and working solutions. The following protocols provide detailed methodologies for common experimental scenarios.

Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is suitable for creating a high-concentration stock of this compound for long-term storage and subsequent dilution into aqueous media for cell-based assays or biochemical reactions.

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen)

-

Glass vial with a PTFE-lined cap

-

Pipettors and sterile tips

Methodology:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Under a stream of inert gas, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target concentration (e.g., 10 mg/mL).

-

Cap the vial tightly and vortex briefly to mix.

-

If the lipid does not fully dissolve, gentle warming (up to 37°C) and/or sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure it is clear and free of particulates.

-

Store the stock solution at -20°C or -80°C under an inert atmosphere to minimize degradation and oxidation.

Preparation of Working Solutions for Cell Culture Experiments

Introducing lipids into aqueous cell culture media requires careful dilution to avoid precipitation and ensure bioavailability.

Materials:

-

Concentrated this compound stock solution (in DMSO or DMF)

-

Pre-warmed cell culture medium

-

Sterile microcentrifuge tubes

Methodology:

-

Thaw the concentrated this compound stock solution at room temperature.

-

In a sterile microcentrifuge tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the final desired working concentration (typically in the low µM range for metabolic labeling).

-

It is crucial to add the stock solution to the medium while vortexing or pipetting up and down to ensure rapid and even dispersion, which minimizes the risk of precipitation.

-

The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

-

Use the freshly prepared working solution immediately for treating cells. Do not store aqueous working solutions for extended periods.

Visualizing a Relevant Biological Pathway and Experimental Workflow

To provide context for the application of this compound, the following diagrams illustrate the general sphingolipid metabolism pathway and a typical workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry experiment.

Methodological & Application

Application Notes and Protocols for SPC-Alkyne Labeling of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the labeling of cell surface proteins utilizing Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the specific covalent attachment of probes, such as fluorophores, to proteins that have been metabolically tagged with an azide or alkyne functionality. This technique is a powerful tool for visualizing, tracking, and quantifying cell surface proteins in their native environment.[1][][3][4]

Principle of the Method

The protocol involves two main stages. First, cells are cultured in the presence of a metabolic precursor containing a bioorthogonal handle (an azide or an alkyne). For labeling glycoproteins, azide- or alkyne-modified sugars like N-azidoacetylmannosamine (ManNAz) or its alkyne counterpart are used, which are incorporated into the glycan structures of cell surface proteins.[5][6][7] Alternatively, for direct protein labeling, azide- or alkyne-containing analogs of amino acids, such as azidohomoalanine (Aha) or homopropargylglycine (Hpg), can be incorporated into newly synthesized proteins.[1] The second stage involves the specific and efficient reaction of the metabolically incorporated functional group with a complementary probe (e.g., a cyclooctyne-conjugated fluorophore for an azide-labeled protein) via SPAAC.[][8] This copper-free click chemistry is highly biocompatible and proceeds rapidly under physiological conditions, making it ideal for live-cell applications.[1][4]

Quantitative Data Summary

The following table summarizes typical concentration ranges and incubation times for key reagents used in SPC-alkyne labeling experiments. Optimal conditions may vary depending on the cell type, the specific metabolic label, and the cyclooctyne probe used.

| Reagent/Parameter | Typical Concentration/Value | Incubation Time | Notes |

| Metabolic Labeling | |||

| Azido Sugars (e.g., ManNAz) | 25-100 µM | 24-72 hours | For labeling of sialylated glycoproteins.[7][9] |

| Alkyne Sugars (e.g., alkynyl Fuc) | 25-50 µM | 1-3 days | For labeling fucosylated glycans.[6] |

| Azido Amino Acids (e.g., Aha) | 50-200 µM | 4-24 hours | Requires methionine-free media for efficient incorporation.[1] |

| SPAAC Reaction (Click Labeling) | |||

| Cyclooctyne-Fluorophore Conjugate | 1-25 µM | 10-60 minutes | Higher concentrations and longer times can increase signal but may also lead to higher background.[1] |

| Microscopy/Flow Cytometry | |||

| Cell Density for Imaging | 5 x 10^4 to 2 x 10^5 cells/well | N/A | For seeding on coverslips or in imaging plates. |

| Cell Density for Flow Cytometry | 1 x 10^6 cells/mL | N/A | For suspension cells or trypsinized adherent cells. |

Experimental Workflow

Caption: Workflow for cell surface protein labeling.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling cell surface glycoproteins with an azide-modified sugar followed by SPAAC with a cyclooctyne-fluorophore.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

N-azidoacetylmannosamine (ManNAz)

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Fluorophore)

-

Paraformaldehyde (PFA) for fixation (optional)

-

Bovine serum albumin (BSA)

-

Microscopy-grade plates or coverslips

-

Fluorescence microscope or flow cytometer

Procedure:

Part 1: Metabolic Labeling

-

Cell Seeding: Seed cells in the desired format (e.g., on coverslips in a 24-well plate for microscopy) at a density that will result in a sub-confluent monolayer after the incubation period. Allow cells to adhere overnight.

-

Preparation of Labeling Medium: Prepare the metabolic labeling medium by adding ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

-

Metabolic Incorporation: Remove the culture medium from the cells and replace it with the metabolic labeling medium.

-

Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Washing: Gently wash the cells twice with warm PBS to remove any unincorporated azido sugar.

-

Preparation of Labeling Solution: Prepare the SPAAC labeling solution by diluting the cyclooctyne-fluorophore conjugate in complete culture medium to a final concentration of 5-10 µM.

-

Labeling Reaction: Add the SPAAC labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

Final Washes: Wash the cells three times with warm PBS to remove any unreacted cyclooctyne-fluorophore.

Part 3: Analysis

-

For Fluorescence Microscopy:

-

(Optional) Fixation: If desired, fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips on microscope slides with an appropriate mounting medium.

-

Imaging: Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

-

For Flow Cytometry:

-

Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution.

-

Cell Pelleting: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in ice-cold PBS containing 1% BSA.

-

Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and emission filter for the fluorophore.

-

Signaling Pathway and Logical Relationships

Caption: Pathway of metabolic labeling and detection.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescence signal | Inefficient metabolic incorporation | Increase the concentration of the metabolic precursor or the incubation time. Ensure the precursor is not degraded. |

| Inefficient SPAAC reaction | Increase the concentration of the cyclooctyne-probe or the reaction time. Ensure the probe is of high quality. | |

| Low abundance of the target protein | Use a cell line known to express high levels of the glycoprotein of interest. | |

| High background fluorescence | Non-specific binding of the probe | Decrease the concentration of the cyclooctyne-probe. Increase the number and duration of the washing steps after the SPAAC reaction. |

| Autofluorescence of cells | Use a fluorophore in a spectral region where cellular autofluorescence is minimal (e.g., far-red or near-infrared). | |

| Cell toxicity | High concentration of metabolic precursor or probe | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. |

| Contamination | Ensure sterile technique throughout the experiment. |

References

- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Fluorescent Imaging of Live Cells Using Alkyne-Tagged Probes

Introduction

The visualization of dynamic cellular processes in living cells is a cornerstone of modern biological research. The use of small, bioorthogonal chemical reporters has emerged as a powerful strategy for labeling and imaging biomolecules in their native environment. Among these, alkyne-containing probes have gained significant traction due to their small size and unique chemical reactivity. The alkyne group is largely absent in biological systems, making it an ideal bioorthogonal handle for specific labeling.[1]

This document provides detailed application notes and protocols for the use of alkyne-tagged molecules (represented here as a general class, including potentially specific proprietary probes) for the fluorescent imaging of live cells. Two primary methodologies are covered:

-

Stimulated Raman Scattering (SRS) Microscopy: A label-free imaging technique that directly detects the vibrational signature of the alkyne bond.

-

Fluorescence Microscopy via Click Chemistry: A method where the alkyne tag is covalently attached to a fluorescent dye through a highly specific and efficient click reaction.

These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic microscopy techniques.

Principle of Alkyne-Based Live Cell Imaging

Alkyne tagging relies on the metabolic incorporation of a precursor molecule containing an alkyne group into a specific class of biomolecules (e.g., DNA, RNA, proteins, lipids). Once incorporated, the alkyne tag can be visualized.

Stimulated Raman Scattering (SRS) Microscopy

SRS microscopy is a nonlinear optical imaging technique that provides high chemical specificity and sensitivity. The alkyne group (C≡C) has a unique Raman scattering peak in a "silent" spectral region of the cell (around 2100-2200 cm⁻¹), where there is minimal interference from endogenous molecules.[1][2] This allows for the direct and quantitative imaging of alkyne-tagged molecules in live cells without the need for fluorescent labels.

Fluorescence Imaging via Click Chemistry

Click chemistry describes a set of biocompatible, highly efficient, and specific reactions. For live-cell imaging, two types of click reactions are predominantly used:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an alkyne and an azide. While highly efficient, the copper catalyst can be toxic to cells. The use of copper-chelating ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial to minimize this toxicity in live-cell applications.[3][4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide.[5][6] The absence of a toxic catalyst makes it particularly suitable for live-cell imaging, although the kinetics may be slower than CuAAC.[7]

Data Presentation: Quantitative Parameters for Alkyne-Based Imaging

The following tables summarize key quantitative data for successful live-cell imaging using alkyne-tagged probes, based on literature-derived values.

Table 1: Stimulated Raman Scattering (SRS) Microscopy Parameters

| Parameter | Typical Range | Notes |

| Alkyne-Tagged Precursor Concentration | 10 µM - 2 mM | Varies depending on the precursor and cell type.[1] |

| Incubation Time | 15 min - 24 h | Dependent on the metabolic process being studied.[6] |

| Raman Shift for Alkyne Detection | 2125 cm⁻¹ - 2142 cm⁻¹ | Specific to the alkyne tag used.[1] |

| Pixel Dwell Time | 40 µs - 100 µs | Shorter times are better for dynamic imaging.[1][8] |

| Laser Power | - | Must be optimized to maximize signal and minimize phototoxicity. |

Table 2: Fluorescence Imaging via Click Chemistry Parameters

| Parameter | CuAAC | SPAAC | Notes |

| Alkyne-Tagged Precursor Concentration | 10 µM - 1 mM | 1 mM | Dependent on the specific probe.[6] |

| Incubation Time (Precursor) | 4 h - 16 h | 4 h | Dependent on metabolic incorporation rate.[6][9] |

| Azide-Fluorophore Dye Concentration | 10 µM - 50 µM | 10 µM - 50 µM | Higher concentrations can increase background.[6][9] |

| Incubation Time (Dye) | 5 min - 1 h | 10 min - 1 h | Shorter times reduce non-specific binding.[3][6] |

| Copper Sulfate (CuSO₄) Concentration | 50 µM - 2 mM | N/A | High concentrations can be toxic.[3][9] |

| THPTA (Ligand) Concentration | 250 µM - 1 mM | N/A | Recommended ratio of THPTA:CuSO₄ is 5:1.[3] |

| Sodium Ascorbate Concentration | 2.5 mM - 5 mM | N/A | Freshly prepared solution is essential.[3] |

Experimental Protocols

Protocol 1: Live-Cell Imaging using Stimulated Raman Scattering (SRS) Microscopy

This protocol describes the general steps for imaging the metabolic incorporation of an alkyne-tagged precursor using SRS microscopy.

Materials:

-

Live cells of interest

-

Cell culture medium appropriate for the cell line

-

Alkyne-tagged metabolic precursor (e.g., EdU for DNA, Hpg for protein)

-

Phosphate-buffered saline (PBS)

-

SRS microscope system

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to the desired confluency.

-

Metabolic Labeling:

-

Prepare a stock solution of the alkyne-tagged precursor in a suitable solvent (e.g., DMSO or water).

-

Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (refer to Table 1).

-

Remove the old medium from the cells and add the medium containing the alkyne-tagged precursor.

-

Incubate the cells for the desired period (refer to Table 1) under normal cell culture conditions (e.g., 37°C, 5% CO₂).

-

-

Cell Washing:

-

After incubation, gently aspirate the labeling medium.

-

Wash the cells twice with pre-warmed PBS to remove any unincorporated precursor.

-

Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

-

-

SRS Imaging:

-

Place the dish on the SRS microscope stage.

-

Tune the SRS system to the Raman frequency of the alkyne tag (e.g., 2125 cm⁻¹).[1]

-

Acquire images using the appropriate laser power and pixel dwell time to obtain a good signal-to-noise ratio while minimizing phototoxicity.

-

As a control, acquire an off-resonance image at a different Raman shift where no signal is expected.[1]

-

Protocol 2: Live-Cell Fluorescent Imaging using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the steps for fluorescently labeling alkyne-tagged biomolecules in live cells using a CuAAC reaction.

Materials:

-

Live cells metabolically labeled with an alkyne-tagged precursor (as in Protocol 1, steps 1-2)

-

Azide-conjugated fluorescent dye

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Confocal or fluorescence microscope

Procedure:

-

Cell Preparation:

-

After metabolic labeling with the alkyne-tagged precursor, gently wash the cells twice with pre-warmed DPBS.

-

-

Preparation of Click Reaction Cocktail (prepare fresh):

-

In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL:

-

To DPBS, add the azide-fluorophore to the desired final concentration (e.g., 25 µM).[3]

-

Add CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 50 µM CuSO₄ and 250 µM THPTA).[3]

-

Vortex briefly to mix.

-

Immediately before use, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM.[3]

-

Incubate the reaction mixture on ice for 10 minutes.[3]

-

-

-

Click Reaction:

-

Washing and Imaging:

-

Aspirate the click reaction cocktail and wash the cells three times with DPBS.

-

Add fresh cell culture medium or imaging buffer.

-

Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

-

Protocol 3: Live-Cell Fluorescent Imaging using Strain-Promoted Click Chemistry (SPAAC)

This protocol provides a method for fluorescently labeling alkyne-tagged biomolecules in live cells using a copper-free SPAAC reaction.

Materials:

-

Live cells metabolically labeled with an alkyne-tagged precursor (as in Protocol 1, steps 1-2)

-

Cyclooctyne-conjugated fluorescent dye (e.g., a DBCO-dye)

-

Phosphate-buffered saline (PBS)

-

Confocal or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Following metabolic labeling, gently wash the cells twice with pre-warmed PBS.

-

-

SPAAC Reaction:

-

Prepare a working solution of the cyclooctyne-dye in cell culture medium or PBS to the desired final concentration (e.g., 10-50 µM).[6]

-

Aspirate the wash buffer from the cells and add the dye solution.

-

Incubate the cells for 10-60 minutes at 37°C, protected from light.[6] The optimal time will depend on the specific cyclooctyne and cell type.

-

-

Washing and Imaging:

-

Aspirate the dye solution and wash the cells three times with PBS.

-

Add fresh cell culture medium or imaging buffer.

-

Proceed with imaging on a fluorescence or confocal microscope using the appropriate excitation and emission wavelengths for the fluorophore.

-

Mandatory Visualizations

Caption: Experimental workflow for live-cell imaging using alkyne-tagged probes.

Caption: Comparison of CuAAC and SPAAC click chemistry pathways for fluorescent labeling.

References

- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alkyne-Modified Probes in Proteomics and Mass Spectrometry

Topic: SPC-Alkyne and Representative Alkyne Probe Applications in Proteomics and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed proteomics and mass spectrometry application notes for the specific compound "this compound" are not extensively available in the public domain. The following application notes and protocols are based on the well-documented use of a representative covalent alkyne-functionalized small molecule, EN450, which targets the NF-κB signaling pathway, a critical pathway in immunology and oncology. These protocols provide a robust framework for the application of similar alkyne-containing probes in chemical proteomics.

Introduction to Alkyne Probes in Chemical Proteomics

Alkyne-functionalized small molecules are powerful tools in chemical proteomics for identifying and characterizing protein targets and their associated signaling pathways. The terminal alkyne group serves as a bioorthogonal handle, allowing for the specific and covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." This approach enables the enrichment and subsequent identification of probe-modified proteins from complex cellular lysates by mass spectrometry.

This document outlines the application of a representative alkyne probe, EN450, a cysteine-reactive covalent ligand, in identifying its protein targets and elucidating its mechanism of action within the NF-κB signaling pathway in leukemia cells.[1][2][3][4]

Application: Target Identification and Pathway Elucidation of an Alkyne-Modified Covalent Ligand

This section details the use of an alkyne-functionalized probe for the discovery of a covalent molecular glue degrader that targets the NF-κB pathway.[1][2][3][4]

Experimental Workflow Overview

The overall experimental workflow for identifying the protein targets of an alkyne-modified covalent probe and elucidating its downstream effects is depicted below. This multi-pronged approach combines competitive activity-based protein profiling (ABPP) for direct target identification and quantitative proteomics for assessing changes in the broader proteome.

References

- 1. Chemoproteomics-Enabled Discovery of a Covalent Molecular Glue Degrader Targeting NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Chemoproteomics-enabled discovery of a covalent molecular glue degrader targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Revolutionizing Proteomics: SPC-Alkyne for Advanced Pull-Down Assays and Protein Enrichment

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of protein-protein interactions and the cellular targets of small molecules are fundamental to advancing our understanding of cellular processes and accelerating drug discovery. Traditional affinity purification methods, while powerful, can be limited by non-specific binding and the requirement for harsh elution conditions that may disrupt protein complexes. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has provided a robust and highly specific alternative for covalently capturing and enriching proteins of interest from complex biological mixtures.[1][2][3]

This application note details the use of SPC-alkyne , a versatile alkyne-tagged small molecule probe, for pull-down assays and the enrichment of interacting proteins. The terminal alkyne group on this compound serves as a handle for the covalent attachment of an azide-biotin tag via click chemistry, enabling the highly efficient capture of target proteins on streptavidin-coated beads.[1] This methodology offers significant advantages in terms of specificity and reduced background, facilitating the identification of both high-affinity and transient protein interactions. A recent study has successfully utilized an this compound probe to investigate the chromatin binding of exportin-1, highlighting its utility in elucidating the targets of small molecules.[4]

Principle of the Method

The this compound pull-down assay is a multi-step process that begins with the incubation of the alkyne-tagged probe with a cell lysate or in live cells to allow for binding to its target proteins. Following this interaction, the alkyne-tagged protein complexes are covalently labeled with an azide-biotin reporter tag using the CuAAC reaction. The biotinylated protein complexes are then captured and enriched using streptavidin-functionalized magnetic beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are eluted and identified by mass spectrometry.

Experimental Workflow

The overall experimental workflow for an this compound pull-down assay followed by mass spectrometry-based protein identification is depicted below.

Caption: Experimental workflow for this compound pull-down assay.

Signaling Pathway Investigation

The this compound pull-down methodology can be instrumental in elucidating signaling pathways by identifying the protein interaction partners of a small molecule inhibitor. For instance, if this compound is an analog of a kinase inhibitor, this method can confirm its binding to the target kinase and identify other interacting proteins, such as substrates and regulatory subunits, providing a snapshot of the affected signaling cascade.

Caption: Hypothetical signaling pathway interrogated by this compound.

Quantitative Data Presentation

Following mass spectrometry analysis, quantitative data can be presented to compare the abundance of proteins identified in the this compound pull-down versus a negative control (e.g., a DMSO-treated sample or a pull-down with a structurally similar but inactive alkyne probe).

Table 1: Top Enriched Proteins Identified by this compound Pull-Down and Mass Spectrometry

| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Change | p-value |

| P62258 | XPO1 | Exportin-1 | 152 | 5 | 30.4 | <0.0001 |

| Q13501 | RAN | Ran GTPase | 89 | 10 | 8.9 | <0.001 |

| P08670 | VIM | Vimentin | 75 | 8 | 9.4 | <0.001 |

| P14618 | HNRNPA1 | Heterogeneous nuclear ribonucleoprotein A1 | 68 | 7 | 9.7 | <0.001 |

| P09651 | HNRNPU | Heterogeneous nuclear ribonucleoprotein U | 62 | 6 | 10.3 | <0.001 |

Note: The data presented in this table is representative and for illustrative purposes only. Actual results will vary depending on the specific this compound probe, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

-

Cell Culture and Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Normalize all samples to the same protein concentration.

-

Protocol 2: Click Chemistry Reaction and Protein Enrichment

-

Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following click chemistry reagents in order:

-

Azide-biotin (final concentration 100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO4) (final concentration 1 mM)

-

-

Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.

-

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

-

Carefully decant the supernatant and wash the pellet with ice-cold methanol.

-

Air-dry the protein pellet.

-

-

Resuspension and Enrichment:

-

Resuspend the protein pellet in a buffer containing a denaturant (e.g., 1% SDS in PBS) to ensure complete solubilization.

-

Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to below 0.1%.

-

Add pre-washed streptavidin magnetic beads to the protein sample.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.

-

-

Washing:

-

Wash the beads extensively to remove non-specifically bound proteins. Perform a series of washes with buffers of increasing stringency (e.g., wash 1: PBS with 0.1% SDS; wash 2: PBS with 1 M NaCl; wash 3: PBS).

-

-

Elution:

-

Elute the enriched proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

-

Alternatively, for on-bead digestion, proceed directly to the mass spectrometry protocol.

-

Protocol 3: On-Bead Digestion for Mass Spectrometry

-

Reduction and Alkylation:

-

Wash the beads with 50 mM ammonium bicarbonate.

-

Resuspend the beads in 50 mM ammonium bicarbonate containing 10 mM DTT and incubate for 30 minutes at 56°C.

-

Cool to room temperature and add 55 mM iodoacetamide. Incubate for 20 minutes in the dark.

-

-

Digestion:

-

Add trypsin (e.g., 1 µg) to the bead suspension and incubate overnight at 37°C with shaking.

-

-

Peptide Extraction:

-

Collect the supernatant containing the digested peptides.

-

Wash the beads with a solution of 50% acetonitrile and 0.1% formic acid to elute any remaining peptides.

-

Combine the supernatants and dry the peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

-

Analyze the peptide mixture by LC-MS/MS.

-

Logical Relationship of the Pull-Down Assay

The following diagram illustrates the logical steps and decision points in a typical this compound pull-down experiment.

Caption: Logical flow of the this compound pull-down assay.

Conclusion

The use of this compound in conjunction with click chemistry-based pull-down assays offers a powerful and specific method for the enrichment and identification of protein targets of small molecules. This approach minimizes non-specific binding and allows for the robust identification of interacting proteins, thereby facilitating a deeper understanding of cellular signaling pathways and accelerating the drug discovery process. The detailed protocols and workflows provided in this application note serve as a comprehensive guide for researchers and scientists to successfully implement this advanced proteomic technique.

References

- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

In Situ Labeling of Newly Synthesized Proteins with SPC-alkyne: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular processes, drug mechanisms of action, and disease pathogenesis. In situ labeling with S-propargyl-L-cysteine (SPC-alkyne) offers a powerful and versatile method to achieve this. This compound is a non-canonical amino acid analog of cysteine containing a terminal alkyne group. When introduced to cells, it is incorporated into nascent polypeptide chains during protein synthesis. This bioorthogonal alkyne handle then allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a highly specific and efficient click chemistry reaction. This enables the visualization, isolation, and identification of newly synthesized proteins within a complex biological system.[1][2][3]

This document provides detailed application notes and protocols for the in situ labeling of newly synthesized proteins using this compound, tailored for researchers, scientists, and professionals in drug development.

Principle of the Method

The experimental workflow for in situ labeling of newly synthesized proteins with this compound involves two main steps:

-

Metabolic Labeling: Cells are incubated with this compound, which is actively taken up and utilized by the cellular translational machinery. It is incorporated into newly synthesized proteins in place of cysteine.

-

Click Chemistry Reaction: Following metabolic labeling, the alkyne-tagged proteins are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2][3] This reaction covalently links an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne handle on the newly synthesized proteins. The high specificity of the click reaction ensures minimal background labeling of other biomolecules.[3]

The choice of reporter molecule dictates the downstream application. Fluorescent reporters allow for visualization and quantification of protein synthesis by microscopy or flow cytometry, while biotin reporters enable the enrichment and subsequent identification of labeled proteins by mass spectrometry-based proteomic analysis.[4][5]

Key Applications

-

Monitoring global protein synthesis rates: Assessing the impact of drugs, toxins, or environmental stressors on cellular protein production.[6]

-

Identifying newly synthesized proteins in response to stimuli: Characterizing the proteomic changes that occur during cellular processes like differentiation, activation, or stress response.

-

Pulse-chase analysis of protein turnover: Determining the degradation rates of specific proteins or the entire proteome.

-

Cell-type-specific protein synthesis analysis: Investigating protein synthesis in specific cell populations within a heterogeneous sample.[5]

-

Target engagement and validation: Assessing whether a drug interacts with its intended protein target and affects its synthesis or turnover.

Experimental Protocols

Materials and Reagents

-

S-propargyl-L-cysteine (this compound)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

-

Azide-functionalized reporter molecule (e.g., Azide-fluorophore, Azide-biotin)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand[7]

-

Sodium ascorbate

-

Methanol, Chloroform (for protein precipitation)

-

Streptavidin beads (for biotin-based enrichment)